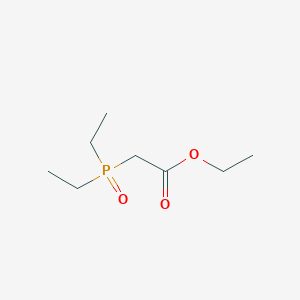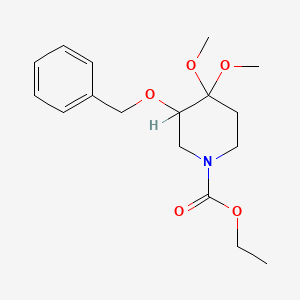![molecular formula C12H24N2O3 B8662374 (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a hydroxypropyl group, and a tert-butyl carbamate moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 3-chloropropanol.
Carbamate Formation: The tert-butyl carbamate moiety can be introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.
Reduction: Regeneration of the hydroxypropyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.
tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate: The racemic mixture containing both enantiomers.
tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate derivatives: Compounds with modifications to the hydroxypropyl or carbamate groups.
Uniqueness
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of the tert-butyl carbamate moiety also contributes to its stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-1-(3-hydroxypropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-5-7-14(9-10)6-4-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)/t10-/m0/s1 |
Clave InChI |
BBTWDRZGCWPGHB-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCCO |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-](/img/structure/B8662305.png)
![[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine](/img/structure/B8662320.png)







![N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8662382.png)



